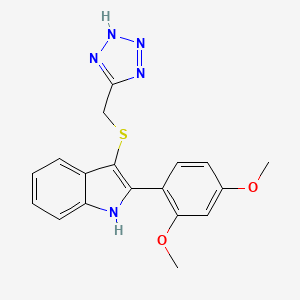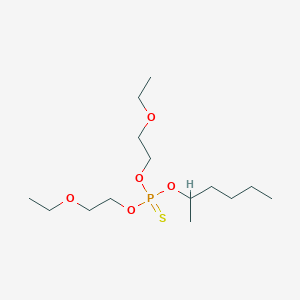![molecular formula C17H13NOS B14466191 8-(4-Methoxyphenyl)thieno[3,2-G]indolizine CAS No. 65858-97-1](/img/structure/B14466191.png)
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine is a heterocyclic compound that features a fused thiophene and indolizine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxyphenyl)thieno[3,2-G]indolizine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized via the reaction of pyridine derivatives with alkynes under transition metal-catalyzed conditions, such as palladium or copper catalysts.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents and appropriate coupling partners.
Functionalization with the 4-Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and various catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene and indolizine derivatives.
Substitution: Functionalized derivatives with various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore for developing drugs with antitumor, antibacterial, and antifungal activities.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 8-(4-Methoxyphenyl)thieno[3,2-G]indolizine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential as an anticancer and anti-inflammatory agent.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-b]indole: A structurally similar compound with a fused thiophene and indole ring system.
Indolizine: An isomer of indole with a fused pyrrole and pyridine ring system.
Thieno[3,2-c]pyridine: A compound with a fused thiophene and pyridine ring system.
Uniqueness
8-(4-Methoxyphenyl)thieno[3,2-G]indolizine is unique due to the presence of the 4-methoxyphenyl group, which enhances its electronic properties and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields .
Propiedades
Número CAS |
65858-97-1 |
|---|---|
Fórmula molecular |
C17H13NOS |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
8-(4-methoxyphenyl)thieno[3,2-g]indolizine |
InChI |
InChI=1S/C17H13NOS/c1-19-15-4-2-12(3-5-15)14-10-16-17-13(7-9-20-17)6-8-18(16)11-14/h2-11H,1H3 |
Clave InChI |
CEFWMJSGWPYSAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CN3C=CC4=C(C3=C2)SC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


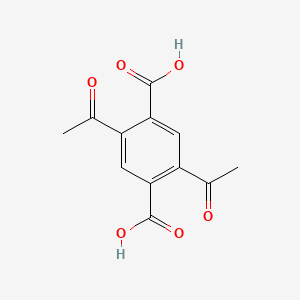
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
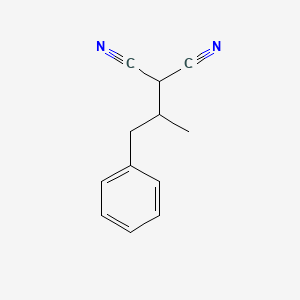


![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
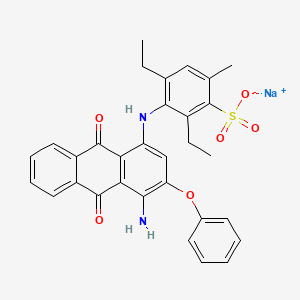
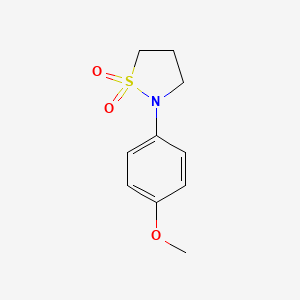
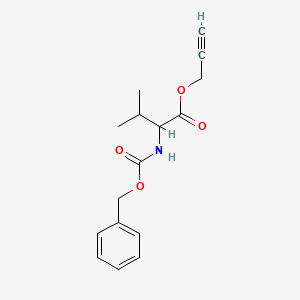
![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)

